2-(4-Hydroxy-4-methylcyclohexyl)acetic acid
Overview
Description
2-(4-Hydroxy-4-methylcyclohexyl)acetic acid is an organic compound with the molecular formula C₉H₁₆O₃. It features a cyclohexane ring substituted with a hydroxyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid typically involves the following steps:
Cyclohexanone Derivative Formation: Starting with cyclohexanone, a methyl group is introduced at the 4-position through a Friedel-Crafts alkylation.
Hydroxylation: The methylated cyclohexanone undergoes hydroxylation to introduce the hydroxyl group at the 4-position.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to achieve selective hydrogenation.
Continuous Flow Reactors: For efficient and scalable production, continuous flow reactors can be employed to maintain consistent reaction conditions and high yields.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Alcohols (for esterification), alkyl halides (for ether formation).
Major Products:
Oxidation: 4-Methylcyclohexanone.
Reduction: 2-(4-Hydroxy-4-methylcyclohexyl)ethanol.
Substitution: 2-(4-Alkoxy-4-methylcyclohexyl)acetic acid esters.
Scientific Research Applications
2-(4-Hydroxy-4-methylcyclohexyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biochemical pathways.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid involves its interaction with various molecular targets:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating biological responses.
Pathway Modulation: It can influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
4-Hydroxycyclohexylacetic acid: Lacks the methyl group, making it less hydrophobic.
4-Methylcyclohexylacetic acid: Lacks the hydroxyl group, reducing its reactivity in certain reactions.
Uniqueness: 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid is unique due to the presence of both a hydroxyl and a methyl group on the cyclohexane ring, providing a balance of hydrophilicity and hydrophobicity, which enhances its versatility in chemical reactions and applications.
This compound’s unique structure and reactivity make it a valuable molecule in various fields of research and industry.
Properties
IUPAC Name |
2-(4-hydroxy-4-methylcyclohexyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(12)4-2-7(3-5-9)6-8(10)11/h7,12H,2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSYOPJNBMGCPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679639, DTXSID701247882 | |
Record name | (4-Hydroxy-4-methylcyclohexyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Hydroxy-4-methylcyclohexaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701247882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928063-59-6, 909567-36-8 | |
Record name | (4-Hydroxy-4-methylcyclohexyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Hydroxy-4-methylcyclohexaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701247882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-hydroxy-4-methylcyclohexyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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